Methanimidamide, N,N'-bis(2,4-dimethylphenyl)- (CAS 16596-04-6), commonly referred to as Amitraz Related Compound C or DMFormH, is a highly specialized bis(aryl)formamidine derivative. In procurement and industrial contexts, it serves two distinct but critical roles: as a certified reference material for tracing the degradation of the veterinary and agricultural acaricide Amitraz, and as a sterically demanding bidentate ligand in advanced organometallic synthesis. Its unique 2,4-dimethyl substitution pattern provides a specific steric bulk that distinguishes its coordination chemistry from simpler formamidines, making it highly valuable for synthesizing rare-earth catalysts with exceptional Lewis acidity and structural stability [1].
Substituting N,N'-bis(2,4-dimethylphenyl)formamidine with generic formamidines or unmethylated analogs (such as N,N'-diphenylformamidine) critically compromises both analytical and synthetic workflows. In analytical chemistry, this exact compound is the primary hydrolytic degradation product of Amitraz; using a generic analog invalidates HPLC/LC-MS stability-indicating assays required for regulatory compliance. In synthetic catalysis, the specific steric profile of the 2,4-dimethylphenyl groups is required to stabilize highly active seven-coordinate yttrium complexes (e.g., [Y(DMForm)3(THF)]). Simpler ligands fail to provide the necessary steric shielding, leading to catalyst dimerization or deactivation, while bulkier ligands can over-crowd the metal center and block substrate coordination [1].
When utilized as a ligand to synthesize rare-earth catalysts, the DMFormH-derived complex [Y(DMForm)3(THF)] demonstrates measurable advantages in the Tishchenko reaction (conversion of aldehydes to esters). Quantitative studies show that the [Y(DMForm)3(THF)] complex achieves up to 98% yield, outperforming both other lanthanide-DMForm complexes and the unmethylated PhFormH (N,N'-diphenylformamidine) analogs, which exhibit significantly lower activity under identical conditions [1].
| Evidence Dimension | Tishchenko reaction yield (aldehyde to ester conversion) |
| Target Compound Data | Up to 98% yield using [Y(DMForm)3(THF)] |
| Comparator Or Baseline | Modest/lower yields using [Y(PhForm)3(THF)2] or other Ln(DMForm)3 complexes |
| Quantified Difference | Near-quantitative conversion (98%) vs. sub-optimal yields for unmethylated or alternative lanthanide analogs |
| Conditions | Yttrium-catalyzed disproportionation of aldehydes in THF |
Procuring DMFormH to synthesize yttrium catalysts guarantees near-quantitative yields in esterification workflows, maximizing process efficiency over generic formamidinate ligands.
The historical benchmark for highly active lanthanide Tishchenko catalysts is the o-TolFormH ligand (N,N'-bis(o-tolyl)formamidine). However, o-TolFormH is synthesized from o-toluidine, a registered carcinogen. DMFormH (N,N'-bis(2,4-dimethylphenyl)formamidine) is synthesized from 2,4-xylidine and yields yttrium complexes that rival the catalytic performance of the o-TolFormH benchmark. By substituting o-TolFormH with DMFormH, laboratories avoid handling highly regulated CMR (Carcinogenic, Mutagenic, Reprotoxic) primary amines without sacrificing the 98% catalytic conversion rate [1].
| Evidence Dimension | Precursor toxicity and regulatory burden |
| Target Compound Data | Synthesized from 2,4-xylidine (avoids o-toluidine) |
| Comparator Or Baseline | o-TolFormH (synthesized from carcinogenic o-toluidine) |
| Quantified Difference | Elimination of a registered carcinogenic precursor while maintaining benchmark-level catalytic yields (98%) |
| Conditions | Ligand selection for high-activity rare-earth esterification catalysts |
Allows procurement and EHS (Environment, Health, and Safety) teams to eliminate a severe regulatory and health hazard from the catalyst manufacturing supply chain.
In stability-indicating assays for the acaricide Amitraz, the parent compound degrades primarily via the cleavage of its N-methyl bridge, yielding exactly N,N'-bis(2,4-dimethylphenyl)formamidine (Amitraz Related Compound C). For quantitative LC-MS or HPLC analysis, generic formamidines cannot be used as internal standards because they do not match the exact retention time and molecular weight (252.35 g/mol) of the true degradation product. Procuring the exact CAS 16596-04-6 standard is a strict requirement for accurate mass balance and shelf-life determination of Amitraz formulations [1].
| Evidence Dimension | Chromatographic and mass-spec structural match |
| Target Compound Data | Exact mass 252.16 Da, exact retention time for Amitraz Impurity C |
| Comparator Or Baseline | Generic formamidines or uncharacterized crude mixtures |
| Quantified Difference | 100% structural concordance vs. analytical failure and regulatory non-compliance |
| Conditions | HPLC/LC-MS stability-indicating assays for veterinary/agrochemical formulations |
Procuring this exact compound as a certified reference material is mandatory for passing regulatory stability audits for Amitraz-based products.
Essential as a certified reference standard (Amitraz Related Compound C) for HPLC/LC-MS quantification of degradation in Amitraz-based tick and mite formulations, ensuring regulatory compliance for product shelf-life [2].
Procured as a sterically tuned bidentate ligand (DMFormH) to synthesize highly active, seven-coordinate yttrium complexes (e.g., [Y(DMForm)3(THF)]) for industrial esterification [1].
Utilized as a safer ligand alternative to o-TolFormH in Tishchenko reactions, allowing facilities to achieve near-quantitative yields (98%) while eliminating the need to handle carcinogenic o-toluidine precursors [1].